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Compound of Interest

Compound Name:
2-Naphthalenecarboxamide, 1-

hydroxy-

CAS No.: 62353-80-4

Cat. No.: B1605713 Get Quote

Executive Summary & Chemical Profile
1-Hydroxy-2-naphthalenecarboxamide (also known as 1-Hydroxy-2-naphthamide) is a

bifunctional naphthalene derivative.[1] Its chemical behavior is dominated by a strong

intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the amide carbonyl

oxygen.[1][3] This interaction locks the molecule into a pseudo-six-membered ring, significantly

influencing its NMR chemical shifts, IR absorption bands, and excited-state proton transfer

(ESIPT) properties.[1][2]

Property Data

CAS Number 529-36-2

Formula

Molecular Weight 187.19 g/mol

Appearance Off-white to pale yellow powder

Melting Point 195–200 °C (dec.)[1][3]

Solubility
Soluble in DMSO, DMF, Pyridine; Sparingly

soluble in Chloroform.[2][3]
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Structural Elucidation: Spectral Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the extreme deshielding of the phenolic proton due to the

intramolecular hydrogen bond (IMHB).[1][3]

Solvent: DMSO-

(Recommended to prevent exchange of amide protons).[1][3] Frequency: 400 MHz (

H), 100 MHz (

C).[3]

H NMR Data (Chemical Shifts)
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Shift (

, ppm)
Multiplicity Integral Assignment

Structural
Insight

13.80 – 14.20 Singlet (Broad) 1H 1-OH

Diagnostic Peak:

Highly

deshielded due

to strong IMHB

with C=O.[1]

8.30 – 8.40
Doublet (

Hz)
1H Ar-H (C8)

Peri-position

proton;

deshielded by

ring current.[1][3]

8.10 – 8.25 Broad Singlet 1H NH (Amide)

Restricted

rotation of C-N

bond renders

amide protons

chemically

nonequivalent.[1]

[3]

7.85 – 7.95
Doublet (

Hz)
1H Ar-H (C3/4)

Ortho to amide

group.[1][3]

7.70 – 7.80 Broad Singlet 1H NH (Amide)

Second amide

proton (trans to

carbonyl).[1][2][3]

7.50 – 7.65 Multiplet 3H
Ar-H (C5, C6,

C7)

Remaining

aromatic ring

protons.[1][2][3]

7.20 – 7.30
Doublet (

Hz)
1H Ar-H (C3/4)

Ortho to hydroxyl

group (shielded).

[1][3]

C NMR Data
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Shift (

, ppm)
Assignment Notes

172.5 C=O (Amide)

Carbonyl carbon; shifted

upfield slightly relative to

esters due to amide

resonance.[1][3]

161.0 C-1 (C-OH)
Deshielded ipso-carbon

attached to oxygen.[1][3]

136.5 C-4a
Quaternary bridgehead

carbon.[1][3]

129.5 – 123.0 C-3 to C-8 Aromatic methine carbons.

118.5 C-8a
Quaternary bridgehead

carbon.[1][3]

108.5 C-2
Ipso-carbon to amide; shielded

by ortho-hydroxyl effect.[1][3]

Expert Insight: In CDCl

, the amide protons may merge or shift significantly, and solubility is often poor.[2]

DMSO-

is the standard for quality control, but be aware that trace water in DMSO appears

at 3.33 ppm and can accelerate proton exchange, broadening the OH/NH signals.

[1]

B. Infrared (IR) Spectroscopy
The IR spectrum confirms the dual presence of the amide and the hydroxyl group.[1] The key

feature is the "missing" sharp free O-H stretch, replaced by a broad system due to hydrogen
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bonding.[1][2]

Wavenumber (cm

)
Vibration Mode Assignment & Notes

3350 – 3150 (N-H)

Amide A band.[1][3] Two bands

(asymmetric/symmetric) often

visible for primary amides.

3100 – 2500 (O-H)

Broad/Diffuse. The

intramolecular H-bond shifts

the OH stretch to lower

frequencies, often overlapping

with C-H stretches.[3]

1640 – 1625 (C=O)

Amide I. Lower frequency than

typical amides (usually ~1660-

1680) due to IMHB weakening

the C=O bond order.[1][3]

1590 – 1575 (N-H)
Amide II. Bending vibration

mixed with C-N stretch.[1][2][3]

1250 – 1230 (C-O) Phenolic C-O stretch.[1][2][3]

750 – 740 (C-H)

Out-of-plane bending (4

adjacent aromatic H),

characteristic of 1,2-

disubstituted naphthalenes.[1]

C. Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).[2][3]
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m/z (Relative Intensity) Fragment Interpretation

187 (100%)
Molecular Ion. Highly stable

aromatic system.[1][3]

170

Loss of ammonia.[1][3]

Suggests cyclization to a

lactone-like species

(naphtho[1,2-b]furan-2-one

species) in the gas phase.[1]

142
Subsequent loss of Carbon

Monoxide.

115

Typical naphthalene

fragmentation series (loss of

substituent ring).[1][3]

Experimental Protocols
Protocol A: Synthesis via Methyl Ester Aminolysis
This method is preferred over the acid chloride route for maintaining high purity and avoiding

aggressive reagents that may affect the phenolic ring.[1]

Reagents:

Methyl 1-hydroxy-2-naphthoate (Precursor)[1]

Ammonia (25% aqueous solution or Methanolic

)[1][2][3]

Methanol (Solvent)[1][2][3]

Step-by-Step Methodology:

Dissolution: Dissolve 10 mmol (2.02 g) of Methyl 1-hydroxy-2-naphthoate in 30 mL of

methanol in a round-bottom flask.
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Aminolysis: Add 50 mL of saturated methanolic ammonia (or 25% aq.

, though reaction is slower).[1][2][3]

Reaction: Seal the vessel and stir at room temperature for 24–48 hours. Monitor by TLC

(Eluent: Hexane/Ethyl Acetate 3:1).[1][2][3] The ester spot (

) should disappear, replaced by the lower

amide.[1][2]

Workup:

Concentrate the solution under reduced pressure to remove excess ammonia and

methanol.[1][3]

The product typically precipitates as a solid.[1][3]

Purification: Recrystallize from Ethanol/Water (9:1).

Validation: Check melting point (Target: 195–200 °C).

Protocol B: Sample Preparation for NMR
To ensure the "Trustworthiness" of spectral data (avoiding exchange broadening):

Drying: Dry the solid product in a vacuum desiccator over

for 4 hours to remove lattice water.

Solvent: Use ampoule-grade DMSO-

(99.9% D) containing 0.03% TMS.

Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Characterization Logic & Workflow
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The following diagram illustrates the logical flow for validating the structure of 1-Hydroxy-2-

naphthamide, distinguishing it from its isomers (e.g., 3-hydroxy-2-naphthamide) and

precursors.

Crude Sample
(Post-Synthesis)

Step 1: Purity Check (TLC)
Target: Single Spot (Low Rf)

Step 2: Mass Spectrometry
Confirm MW = 187

Check for M-17 (Loss of NH3)

If Pure

Step 3: IR Spectroscopy
Check Amide I (~1630 cm-1)
Confirm Broad OH (IMHB)

Step 4: 1H NMR (DMSO-d6)
Critical Check: OH Peak > 13.0 ppm

(Confirms 1-OH, 2-CONH2 motif)

Is OH Peak > 13 ppm?

Identity Confirmed:
1-Hydroxy-2-naphthamide

Yes

Suspect Isomer
(e.g., 3-Hydroxy-2-naphthamide)

OH typically < 11 ppm

No

Click to download full resolution via product page
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Caption: Structural validation workflow emphasizing the diagnostic downfield NMR shift of the

hydroxyl proton.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 1-
Hydroxy-2-naphthalenecarboxamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605713#spectral-data-for-2-
naphthalenecarboxamide-1-hydroxy-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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